Alvimopan

Description

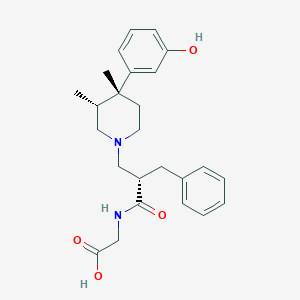

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-JVFUWBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate) | |

| Record name | Alvimopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60166035 | |

| Record name | Alvimopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L | |

| Record name | Alvimopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALVIMOPAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156053-89-3, 170098-38-1 | |

| Record name | Alvimopan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156053-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alvimopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVIMOPAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALVIMOPAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alvimopan's Mechanism of Action in Postoperative Ileus: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the molecular and physiological mechanisms by which alvimopan ameliorates postoperative ileus (POI). It includes a review of the pathophysiology of POI, the specific pharmacological action of this compound, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Postoperative Ileus (POI)

Postoperative ileus is a transient inhibition of gastrointestinal motility that commonly occurs after abdominal surgery.[1][2] It is a multifactorial condition characterized by symptoms such as nausea, vomiting, abdominal distention, and a delayed passage of flatus and stool.[3][4] The pathophysiology of POI is complex, involving several key components:

-

Neurogenic Phase: Surgical manipulation of the intestines activates inhibitory sympathetic neural reflexes, leading to an immediate but short-lasting decrease in gut motility.[1]

-

Inflammatory Phase: A more sustained inflammatory response begins hours after surgery, triggered by tissue handling. This involves the release of inflammatory mediators like cytokines and nitric oxide, which further impair motility.

-

Pharmacological Contribution: The use of opioid analgesics, such as morphine, for postoperative pain management is a major contributor to POI. Opioids act on receptors in the gut wall to inhibit propulsive motor activity, decrease intestinal secretions, and prolong transit time.

POI significantly contributes to patient discomfort, prolongs hospital stays, and increases healthcare costs.

Core Mechanism of Action of this compound

This compound is a peripherally acting mu-opioid receptor (PAM-OR) antagonist designed to counteract the gastrointestinal side effects of opioids without compromising their central analgesic effects.

Molecular Target and Selectivity

This compound's primary mechanism is the competitive antagonism of the μ-opioid receptor (MOR) located on neurons of the enteric nervous system in the gastrointestinal tract.

-

High Affinity for Mu-Opioid Receptors: this compound binds with high affinity to the human μ-opioid receptor. In vitro radioligand binding assays have demonstrated its potent interaction with this target.

-

Receptor Selectivity: It exhibits considerably greater binding affinity for μ-opioid receptors compared to delta- and kappa-opioid receptors. It shows no significant affinity for other non-opioid receptors.

-

Peripheral Restriction: this compound's action is confined to the periphery due to its physicochemical properties (zwitterionic structure and polarity) which limit its ability to cross the blood-brain barrier. This selectivity is crucial as it allows this compound to block the gastrointestinal effects of opioids while preserving their centrally-mediated pain relief.

Physiological Effect on Gastrointestinal Motility

Opioid agonists inhibit gastrointestinal motility through several mechanisms mediated by the μ-opioid receptor:

-

Inhibition of acetylcholine (B1216132) release from myenteric neurons, which reduces propulsive contractions.

-

Decreased intestinal secretion and increased fluid absorption from the bowel.

-

Stimulation of non-propulsive, segmental contractions and increased sphincter tone.

By competitively blocking opioid agonists from binding to these peripheral μ-opioid receptors, this compound prevents or reverses these inhibitory effects. This restores normal coordinated peristalsis and secretion, accelerating the recovery of bowel function.

Pharmacokinetics and Metabolism

This compound is administered orally and has low absolute bioavailability (approximately 6%). Its action is therefore largely localized to the gastrointestinal tract. Within the gut, intestinal microflora metabolize this compound via amide hydrolysis to an active metabolite, designated ADL 08-0011. This metabolite is also a potent μ-opioid receptor antagonist and is absorbed systemically to a greater extent than the parent drug. However, the parent compound is considered sufficient for efficacy in POI. The primary route of elimination for this compound is biliary secretion.

Quantitative Data

The following tables summarize key quantitative data related to this compound's pharmacology and clinical efficacy.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | Mu (μ) | 0.4 nM | |

| Delta (δ) | 4.4 nM | ||

| Kappa (κ) | 40 nM | ||

| ADL 08-0011 (Metabolite) | Mu (μ) | 0.8 nM |

Table 2: Summary of Clinical Efficacy in Postoperative Ileus (Bowel Resection)

| Efficacy Endpoint | This compound Treatment Benefit vs. Placebo | Reference |

| Time to GI Function Recovery | Accelerated by 10.7 to 26.1 hours | |

| Time to Hospital Discharge Order Written | Accelerated by 13 to 21 hours | |

| Need for Postoperative Nasogastric Tube Insertion | Reduced by 4.3% to 9.8% | |

| Defined as a composite of toleration of solid food and first bowel movement or flatus. |

Signaling Pathways and Workflows

Signaling Pathway of Mu-Opioid Receptor in Enteric Neurons

References

- 1. Postoperative Ileus: Pathophysiology, Current Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Postoperative Ileus: Comparative Pathophysiology and Future Therapies [frontiersin.org]

- 3. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Clinics in Colon and Rectal Surgery / Abstract [thieme-connect.com]

The Pharmacology of ADL 08-0011: A Peripherally Restricted Mu-Opioid Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist approved to accelerate gastrointestinal recovery following bowel resection surgery.[1][2][3] Its pharmacological activity is mediated not only by the parent drug but also significantly by its active metabolite, ADL 08-0011.[1][] Unlike many drugs metabolized by hepatic enzymes, this compound is primarily biotransformed in the gastrointestinal tract. Intestinal flora hydrolyze this compound's amide bond to produce ADL 08-0011. This guide provides a comprehensive technical overview of the pharmacology of ADL 08-0011, focusing on its mechanism of action, receptor pharmacology, and pharmacokinetic profile.

Mechanism of Action and Receptor Pharmacology

ADL 08-0011 is a potent and selective antagonist of the µ-opioid receptor. Its peripheral action is attributed to its physicochemical properties, which limit its ability to cross the blood-brain barrier, thereby avoiding interference with the central analgesic effects of opioids.

Receptor Binding Affinity

ADL 08-0011 exhibits high affinity for the human µ-opioid receptor, comparable to its parent compound, this compound. Its selectivity for the µ-opioid receptor is significantly greater than for the δ- and κ-opioid receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (pKi) |

| ADL 08-0011 | Human µ-opioid | 0.25 | 9.6 |

| Human δ-opioid | 31.6 | - | |

| Guinea Pig κ-opioid | 15.8 | - | |

| This compound | Human µ-opioid | 0.4 | 9.6 |

| Human δ-opioid | - | 8.6 | |

| Guinea Pig κ-opioid | - | 8.3 |

Functional Activity

Functional assays reveal that ADL 08-0011 acts as a pure antagonist with inverse agonist properties at the µ-opioid receptor, unlike some other antagonists which may display partial agonism. In isolated guinea pig ileum preparations, ADL 08-0011 potently antagonizes the inhibitory effects of µ-opioid agonists like endomorphin-1.

| Compound | Assay | Parameter | Value |

| ADL 08-0011 | [³⁵S]GTPγS Incorporation | Intrinsic Activity | Negative |

| Guinea Pig Ileum (vs. Endomorphin-1) | Antagonist Potency (pA₂) | 9.4 | |

| Guinea Pig Ileum (vs. U69593, κ-agonist) | Antagonist Potency (pA₂) | 7.2 | |

| This compound | [³⁵S]GTPγS Incorporation | Intrinsic Activity | Negative |

| Guinea Pig Ileum (vs. Endomorphin-1) | Antagonist Potency (pA₂) | 9.6 | |

| Guinea Pig Ileum (vs. U69593, κ-agonist) | Antagonist Potency (pA₂) | 8.4 |

The negative intrinsic activity observed in GTPγS binding assays suggests that ADL 08-0011 reduces basal signaling of the µ-opioid receptor, a characteristic of an inverse agonist. This contrasts with compounds that are neutral antagonists (no effect on basal signaling) or partial agonists (positive intrinsic activity).

Caption: Mechanism of ADL 08-0011 at the enteric µ-opioid receptor.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ADL 08-0011 is unique, as its formation is dependent on the activity of gut microbiota rather than host metabolic systems like cytochrome P450 enzymes.

Formation and Absorption

This compound has low oral bioavailability (~6%). The unabsorbed drug passes through the gastrointestinal tract where it is hydrolyzed by gut flora into ADL 08-0011. This metabolite is then absorbed systemically. The production of ADL 08-0011 is therefore not driven by plasma concentrations of this compound but by the amount of this compound present in the gut.

Caption: Metabolic conversion of this compound to ADL 08-0011 by gut microbiota.

Distribution, Metabolism, and Elimination

Once in systemic circulation, ADL 08-0011 is 80% to 90% bound to plasma proteins, primarily albumin. Like its parent compound, it is a substrate for the P-glycoprotein (P-gp) efflux transporter, which contributes to its limited penetration of the blood-brain barrier. While its formation is via hydrolysis, the primary route of elimination for ADL 08-0011 is glucuronidation.

| Parameter | ADL 08-0011 | This compound |

| Plasma Protein Binding | 80-90% | 80-90% |

| Elimination Half-life (t₁/₂) | 10 to 18 hours | 10 to 17 hours |

| Primary Route of Formation | Amide hydrolysis by gut flora | N/A |

| Primary Route of Elimination | Glucuronidation | Biliary secretion |

| Renal Excretion | - | ~35% |

In Vivo Pharmacodynamics

Preclinical in vivo studies confirm the peripherally restricted µ-opioid receptor antagonism of ADL 08-0011. In rodent models, orally administered ADL 08-0011 effectively reverses the gastrointestinal effects of opioids, such as delayed gastric emptying induced by loperamide, without precipitating central nervous system withdrawal symptoms or affecting opioid-induced analgesia. This separation of peripheral and central effects is the cornerstone of its therapeutic utility.

Key Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of ADL 08-0011 for opioid receptors.

-

Methodology:

-

Preparation: Cell membranes are prepared from recombinant cell lines (e.g., CHO-K1) stably expressing high levels of human µ, δ, or κ opioid receptors.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the test compound (ADL 08-0011).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: IC₅₀ values (concentration of compound inhibiting 50% of specific radioligand binding) are determined by nonlinear regression. Ki values are then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of ADL 08-0011 at the µ-opioid receptor.

-

Methodology:

-

Preparation: Membranes from recombinant cells expressing the µ-opioid receptor are used.

-

Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (ADL 08-0011) in the presence or absence of a full agonist.

-

Mechanism: Agonist binding to the G-protein coupled receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit. The level of [³⁵S]GTPγS binding is proportional to receptor activation.

-

Analysis: The amount of bound [³⁵S]GTPγS is measured. An increase in binding indicates agonism, a blockade of agonist-induced binding indicates antagonism, and a decrease in basal (agonist-absent) binding indicates inverse agonism.

-

Guinea Pig Ileum Motility Assay

-

Objective: To assess the in vitro antagonist potency (pA₂) of ADL 08-0011 in a physiological tissue preparation.

-

Methodology:

-

Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Stimulation: The tissue is subjected to electrical field stimulation, which causes cholinergic nerve-mediated contractions.

-

Procedure: A µ-opioid agonist (e.g., endomorphin-1) is added to the bath, which inhibits the electrically induced contractions. Concentration-response curves for the agonist are generated in the absence and presence of various fixed concentrations of ADL 08-0011.

-

Analysis: The parallel rightward shift in the agonist concentration-response curve caused by ADL 08-0011 is used to calculate the pA₂ value via a Schild plot. The pA₂ represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

-

Caption: Experimental workflow for the Guinea Pig Ileum assay.

Conclusion

ADL 08-0011 is a potent, peripherally selective µ-opioid receptor antagonist and the principal active metabolite of this compound. Its formation by gut microbiota represents a distinct metabolic pathway that localizes the initial action of the parent drug to the gastrointestinal tract. With high binding affinity, inverse agonist properties, and a pharmacokinetic profile that restricts it from the central nervous system, ADL 08-0011 effectively reverses the peripheral side effects of opioids, such as constipation, without compromising central analgesia. This pharmacological profile makes it a key contributor to the therapeutic efficacy of this compound.

References

Alvimopan and its Derivatives: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed to counteract the gastrointestinal side effects of opioid analgesics, such as postoperative ileus (POI) and opioid-induced constipation (OIC), without compromising their central analgesic effects.[1][][3] Its discovery and development represent a significant advancement in supportive care for surgery and pain management. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound and its derivatives.

Discovery and Development

The quest for a peripherally restricted opioid antagonist was driven by the need to mitigate the debilitating gastrointestinal side effects of opioid therapy. The core challenge was to design a molecule that could block opioid receptors in the gut without crossing the blood-brain barrier and interfering with centrally mediated pain relief.

The development of this compound originated from the synthesis and evaluation of a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which were identified as a novel class of pure opioid receptor antagonists.[4] this compound, chemically known as ((2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-phenylpropanoyl]amino)acetic acid, emerged from this research as a potent and selective antagonist with limited systemic absorption and central nervous system penetration due to its polarity.[5]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process, with a notable 12-step synthesis yielding the final compound at 6.2%. A critical component of this synthesis is the stereospecific preparation of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core.

Representative Synthetic Scheme

A common synthetic route for this compound involves the preparation of the key piperidine (B6355638) intermediate followed by N-acylation and deprotection steps. The synthesis of the diastereomers of this compound has also been reported.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of the Piperidine Core

A key step in the synthesis of this compound is the creation of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine intermediate. An improved synthesis starts from 1,3-dimethyl-4-piperidinone.

-

Dehydration: The 1,3-dimethyl-4-arylpiperidinol is selectively dehydrated in a two-step process to the 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine by the cis-thermal elimination of its corresponding alkyl carbonate derivative at 190 °C. The choice of the alkyl group on the carbonate is critical, with ethyl, isobutyl, and isopropyl being preferred, achieving yields around 90%.

-

Alkylation: The metalloenamine, formed by deprotonation of the tetrahydropyridine (B1245486) with n-BuLi, undergoes regio- and stereospecific alkylation to yield the trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine.

-

Conversion to the Final Intermediate: This intermediate is then converted in three steps to the common intermediate, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.

Experimental Protocol: N-Acylation and Final Steps

The final steps involve the coupling of the piperidine core with a protected amino acid sidechain, followed by deprotection.

-

N-Acylation: The (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is subjected to N-acylation with a suitable protected 3-phenylpropionic acid derivative. This reaction is a standard procedure in peptide and medicinal chemistry.

-

Deprotection: The protecting groups on the amino acid and the phenolic hydroxyl group are removed to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the mu-opioid receptor in the gastrointestinal tract. Opioid agonists, such as morphine, bind to these receptors on enteric neurons, leading to a cascade of intracellular events that inhibit gastrointestinal motility and secretion.

Activation of the mu-opioid receptor by an agonist leads to:

-

Inhibition of adenylyl cyclase via the inhibitory G-protein, Gi.

-

Activation of K+ channels and inhibition of Ca2+ channels via a Go-linked pathway.

These actions collectively suppress enteric neuronal activity, leading to constipation. This compound blocks the binding of opioid agonists to the mu-opioid receptor, thereby preventing these downstream signaling events and restoring normal gastrointestinal function.

Caption: Downstream signaling pathway of the mu-opioid receptor in enteric neurons.

Pharmacological Data

The pharmacological profile of this compound and its active metabolite, ADL-08-0011, has been extensively characterized.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | Ki (mu-opioid receptor) | 0.77 nM | Rat brain homogenates | |

| Ki (kappa-opioid receptor) | - | - | ||

| Ki (sigma-opioid receptor) | - | - | ||

| Oral Bioavailability | ~6% | Human | ||

| Protein Binding | 80-90% | Human | ||

| Half-life | 10-17 hours | Human | ||

| ADL-08-0011 | Ki (mu-opioid receptor) | 0.8 nM | Human |

Structure-Activity Relationships (SAR)

The structure of PAMORAs is crucial for their peripheral selectivity. Key structural features that influence the activity and selectivity of this compound and related compounds include:

-

The N-substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological behavior and interaction with the mu-opioid receptor.

-

Polarity: The overall polarity of the molecule limits its ability to cross the blood-brain barrier.

-

Piperidine Core: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine nucleus is a critical pharmacophore for pure opioid antagonist activity.

Caption: Logical relationship between this compound's structure and its activity.

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

-

Materials:

-

Receptor source: Cell membranes from cells expressing the human mu-opioid receptor.

-

Radioligand: [³H]DAMGO (for mu-opioid receptor).

-

Test compound: this compound or its derivatives at various concentrations.

-

Binding buffer.

-

-

Procedure:

-

Incubate the receptor source, radioligand, and test compound in a 96-well plate.

-

Separate bound from free radioligand by filtration.

-

Measure radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Guinea Pig Ileum Assay

This is a functional assay to determine the antagonist activity of a compound.

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.

-

Procedure:

-

Induce contractions of the ileum with an agonist (e.g., morphine).

-

Add the antagonist (this compound or derivative) at various concentrations to the bath.

-

Measure the inhibition of the agonist-induced contractions.

-

-

Data Analysis:

-

Construct a dose-response curve to determine the pA2 value, which is a measure of the antagonist's potency.

-

In Vivo Oral Bioavailability in Rats

This protocol determines the fraction of an orally administered drug that reaches systemic circulation.

-

Animals: Use male Sprague-Dawley rats.

-

Dosing:

-

Administer the test compound intravenously to one group of rats.

-

Administer the test compound orally to another group of rats.

-

-

Sample Collection: Collect blood samples at various time points after dosing.

-

Sample Analysis:

-

Separate plasma from the blood samples.

-

Quantify the concentration of the drug in the plasma using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for both intravenous and oral administration.

-

Oral Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Conclusion

This compound represents a successful example of rational drug design, effectively addressing a significant unmet medical need. Its development journey, from the initial discovery of a novel pharmacophore to its synthesis and detailed pharmacological characterization, provides valuable insights for researchers in the field of drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for professionals involved in the development of peripherally acting therapeutics.

References

- 1. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Alvimopan: A Peripherally Acting Mu-Opioid Receptor Antagonist with Expanding Therapeutic Horizons

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alvimopan, a peripherally acting mu-opioid receptor (μOR) antagonist, is currently approved for the management of postoperative ileus (POI) to accelerate gastrointestinal recovery following bowel resection. Its mechanism of action, characterized by selective antagonism of μORs in the gastrointestinal tract without compromising central analgesic effects, has prompted investigation into its therapeutic potential beyond this initial indication. This technical guide provides a comprehensive overview of this compound's pharmacology, its established clinical use, and emerging areas of research. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside a quantitative summary of its binding kinetics and clinical efficacy. Furthermore, this guide explores the signaling pathways modulated by this compound and visualizes these complex interactions through detailed diagrams, offering a valuable resource for researchers and professionals in drug development seeking to understand and expand the therapeutic applications of this targeted opioid antagonist.

Introduction

Opioid analgesics are a cornerstone of pain management; however, their utility is often limited by significant adverse effects, most notably opioid-induced bowel dysfunction (OIC) and postoperative ileus (POI). These conditions arise from the activation of mu-opioid receptors (μORs) in the enteric nervous system, leading to decreased gastrointestinal motility, increased fluid absorption, and delayed transit. This compound (Entereg®) is a quaternary amine that acts as a potent and selective antagonist of peripheral μORs.[1][2] Its chemical structure restricts its ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids while mitigating their undesirable gastrointestinal consequences.[1]

Initially approved by the U.S. Food and Drug Administration (FDA) to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis, the unique pharmacological profile of this compound has spurred interest in its application for other conditions characterized by opioid-induced gastrointestinal hypomotility and potentially other off-target effects.[2] This guide delves into the core pharmacology of this compound, details its clinical applications, and explores the scientific rationale and evidence for its use in indications beyond postoperative ileus.

Pharmacology and Mechanism of Action

This compound is a competitive antagonist with high affinity for the μ-opioid receptor.[1] Its primary mechanism involves the displacement of opioid agonists from μORs in the myenteric and submucosal plexuses of the gastrointestinal tract. This antagonism reverses the inhibitory effects of both endogenous and exogenous opioids on intestinal motility and secretion.

Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for the μ-opioid receptor, with a reported equilibrium dissociation constant (Ki) of 0.77 nM.[1] It has a considerably greater binding affinity for μ-opioid receptors than for delta- and kappa-opioid receptors.[2] The dissociation of this compound from the μ-opioid receptor is slow, with a half-life (t1/2) of 30-44 minutes, which is comparable to the long-acting partial agonist buprenorphine and significantly slower than the antagonists naloxone (B1662785) (t1/2 = 0.82 min) and N-methylnaltrexone (t1/2 = 0.46 min).[3] This slow dissociation rate may contribute to its prolonged duration of action.[3]

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Mu (μ) | 0.77 nM | [1] |

| Delta (δ) | Lower affinity than μ | [2] |

| Kappa (κ) | Lower affinity than μ | [2] |

Table 1: this compound Receptor Binding Affinities

Pharmacokinetics

Following oral administration, this compound has low systemic bioavailability. It is primarily metabolized by intestinal flora, and its effects are largely confined to the gastrointestinal tract. This peripheral restriction is a key feature of its safety and efficacy profile, as it minimizes the risk of interfering with centrally-mediated opioid analgesia.

Signaling Pathways

The binding of opioid agonists to μORs in the enteric nervous system initiates a signaling cascade that results in decreased neuronal excitability and reduced neurotransmitter release, leading to impaired gut motility. This compound, by blocking this initial step, prevents these downstream effects.

Mu-Opioid Receptor Signaling in the Gut

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), in enteric neurons leads to:

-

Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx and subsequent neurotransmitter release (e.g., acetylcholine).

The net effect of these actions is a reduction in neuronal excitability and a decrease in propulsive peristalsis.

Caption: Mu-opioid receptor signaling pathway in an enteric neuron.

Established Indication: Postoperative Ileus (POI)

POI is a transient cessation of coordinated bowel motility that commonly occurs after abdominal surgery. This compound is indicated to accelerate the time to gastrointestinal recovery following partial large or small bowel resection with primary anastomosis.[2]

Clinical Efficacy in POI

Multiple Phase III clinical trials have demonstrated the efficacy of this compound in accelerating the recovery of gastrointestinal function in patients undergoing bowel resection.[2][4][5]

| Trial Identifier | Patient Population | This compound Dose | Primary Endpoint | Results | Reference |

| Pooled Analysis (5 Phase III trials) | Bowel Resection | 12 mg | Time to GI-2 Recovery (first solid food and first bowel movement) | Accelerated recovery by 13-26 hours vs. placebo | [2] |

| Phase III | Bowel Resection or Radical Hysterectomy | 6 mg or 12 mg | Time to GI-3 Recovery (first solid food and first flatus or bowel movement) | 12 mg dose significantly accelerated recovery by 22 hours vs. placebo | [5] |

| NCT00708201 | Radical Cystectomy | 12 mg | Time to GI-2 Recovery | Accelerated recovery (5.5 vs 6.8 days); reduced hospital stay | [6] |

Table 2: Summary of Key Clinical Trials of this compound in Postoperative Ileus

Experimental Protocol: Phase III Trial in Major Abdominal Surgery (Adapted from Wolff et al., 2004)

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population: Adults scheduled for partial bowel resection with primary anastomosis or radical hysterectomy. Key exclusion criteria included complete bowel obstruction and receipt of epidural anesthesia.

-

Intervention: Patients were randomized to receive oral this compound (6 mg or 12 mg) or placebo at least 2 hours before surgery, followed by twice-daily administration until hospital discharge or for a maximum of 7 days.

-

Primary Efficacy Endpoint: A composite measure of time to recovery of upper and lower gastrointestinal function (GI-3), defined as the time from the end of surgery to the later of first toleration of solid food and first flatus or bowel movement.

-

Secondary Endpoints: Time to discharge order written, time to GI-2 recovery (first solid food and first bowel movement), and safety assessments.

-

Statistical Analysis: Time-to-event endpoints were analyzed using a Cox proportional hazards model.

Caption: Experimental workflow for a Phase III POI clinical trial.

Investigating this compound's Potential Beyond Postoperative Ileus

The targeted peripheral action of this compound makes it an attractive candidate for other conditions involving opioid-induced gastrointestinal dysfunction and potentially other pathologies where peripheral μORs play a role.

Opioid-Induced Constipation (OIC)

OIC is a prevalent and often distressing side effect of chronic opioid therapy for non-cancer pain. Several studies have evaluated the efficacy of this compound in this patient population.

Clinical trials have demonstrated that this compound can increase the frequency of spontaneous bowel movements in patients with OIC without compromising analgesia.[7][8]

| Trial Identifier | Patient Population | This compound Dose | Primary Endpoint | Results | Reference |

| Phase IIb | Chronic non-cancer pain with OIC | 0.5 mg b.i.d., 1 mg q.d., 1 mg b.i.d. | Mean weekly frequency of spontaneous bowel movements (SBMs) | All doses significantly increased SBMs vs. placebo | [8] |

| Phase III (SB-767905/012) | Chronic non-cancer pain with OIC | 0.5 mg q.d., 0.5 mg b.i.d. | Proportion of patients with ≥3 SBMs/week and an increase of ≥1 SBM/week from baseline | 0.5 mg b.i.d. group showed a significantly greater response vs. placebo (72% vs. 48%) | [7] |

Table 3: Summary of Key Clinical Trials of this compound in Opioid-Induced Constipation

Note: The clinical development program for this compound in OIC was discontinued (B1498344) due to a numerical imbalance in cardiovascular serious adverse events observed in a long-term safety study.[9]

-

Study Design: Randomized, double-blind, placebo-controlled, dose-finding study.

-

Patient Population: Subjects with chronic non-cancer pain receiving stable opioid therapy and experiencing OIC (defined as <3 SBMs/week with associated symptoms).

-

Intervention: Following a 2-week baseline period, patients were randomized to receive this compound (0.5 mg b.i.d., 1 mg q.d., or 1 mg b.i.d.) or placebo for 6 weeks.

-

Primary Efficacy Endpoint: Mean weekly frequency of SBMs over the initial 3 weeks of treatment.

-

Secondary Endpoints: Improvements in straining, stool consistency, incomplete evacuation, and other OIC-related symptoms; pain scores and opioid consumption.

-

Statistical Analysis: Efficacy endpoints were analyzed using analysis of covariance (ANCOVA).

Postoperative Urinary Retention (POUR)

Opioids can also affect bladder function by acting on μORs in the sacral spinal cord and bladder detrusor muscle, contributing to POUR. The peripheral action of this compound has led to investigations into its potential to mitigate this complication. Clinical data suggests that this compound use is associated with a lower incidence of urinary retention in some surgical populations.[2][10]

Radical Cystectomy and Urinary Tract Reconstruction

Patients undergoing radical cystectomy with urinary diversion often experience prolonged POI. A multicenter, randomized, placebo-controlled trial (NCT00708201) demonstrated that this compound significantly accelerated gastrointestinal recovery and shortened the length of hospital stay in this patient population.[6] Furthermore, a retrospective study on patients undergoing benign abdominal urinary tract reconstruction found that this compound expedited the return of bowel function and decreased the length of stay.[11]

Preclinical Investigations

Preclinical studies in rodent models have been instrumental in elucidating the mechanism of this compound. In a rat model of POI induced by intestinal manipulation, pre-surgical administration of this compound (1 and 3 mg/kg) significantly reversed the delay in gastrointestinal transit.[12]

-

Experimental Protocol: Rat Model of POI (Adapted from Foy et al., 2006)

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of POI: Anesthesia with isoflurane (B1672236) followed by laparotomy and gentle manipulation of the cecum and small intestine.

-

Measurement of Gastrointestinal Transit: Administration of a non-absorbable radioactive marker (51Cr-sodium chromate) by gavage immediately after surgery. The geometric center of the radioactivity distribution in the gastrointestinal tract is calculated 3 hours post-surgery.

-

Intervention: this compound (0.1-3 mg/kg) or vehicle administered by gavage 45 minutes before or after surgery. In some experiments, morphine (1 mg/kg) was administered subcutaneously.

-

Outcome Measure: Geometric center (GC) of 51Cr distribution as an index of gastrointestinal transit.

-

While clinical development has focused on gastrointestinal applications, the expression of μORs on various immune cells and some tumor types presents a rationale for exploring this compound's potential in oncology and immunomodulation. Opioids have been shown to have complex, and sometimes contradictory, effects on tumor growth and immune function. A peripherally restricted μOR antagonist like this compound could potentially modulate these effects without interfering with central analgesia, a critical component of cancer pain management. However, dedicated preclinical and clinical studies in these areas are currently lacking and represent a frontier for future research.

Safety and Tolerability

In short-term use for POI, this compound is generally well-tolerated, with an adverse event profile similar to placebo.[13] The most common treatment-emergent adverse events reported in clinical trials for POI were anemia, dyspepsia, hypokalemia, back pain, and urinary retention.[10]

A significant safety concern arose from a long-term (12-month) study of this compound for OIC, which revealed a numerical imbalance in myocardial infarctions in patients receiving this compound compared to placebo.[10] This finding led to the discontinuation of the OIC development program and the implementation of a Risk Evaluation and Mitigation Strategy (REMS) for its use in POI, restricting its use to hospitalized patients for a maximum of 15 doses.[14]

Conclusion and Future Directions

This compound represents a targeted therapeutic approach to mitigating the peripheral side effects of opioid medications. Its efficacy in accelerating gastrointestinal recovery in the postoperative setting is well-established. The exploration of its utility in OIC, while halted due to safety concerns in long-term use, provided valuable proof-of-concept for the efficacy of peripheral μOR antagonism in this condition.

The potential for this compound extends beyond its current indication. Its demonstrated benefit in patients undergoing radical cystectomy and other urinary tract reconstructions highlights its value in complex surgical procedures prone to prolonged ileus. Further research is warranted to explore its potential in other surgical settings and to investigate the underlying mechanisms of its effects on urinary function.

The most intriguing, yet least explored, avenues for future research lie in the potential immunomodulatory and anti-neoplastic effects of peripheral μOR antagonism. Given the complex interplay between the opioid system, immunity, and cancer progression, well-designed preclinical and clinical studies are needed to determine if this compound or similar peripherally restricted antagonists could offer therapeutic benefits in these domains. The development of novel peripherally acting opioid receptor antagonists with improved safety profiles for long-term use could also unlock the full therapeutic potential of this drug class.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [(3)H]this compound binding to the micro opioid receptor: comparative binding kinetics of opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound accelerates gastrointestinal recovery after radical cystectomy: a multicenter randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized, placebo-controlled phase 3 trial (Study SB-767905/012) of this compound for opioid-induced bowel dysfunction in patients with non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a peripherally acting mu-opioid receptor (PAM-OR) antagonist for the treatment of opioid-induced bowel dysfunction: results from a randomized, double-blind, placebo-controlled, dose-finding study in subjects taking opioids for chronic non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK announces preliminary this compound trial results - Industry News - Zenopa UK [zenopa.com]

- 10. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of this compound use in benign urinary tract reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: The selective mu opioid receptor antagonist, this compound, improves delayed GI transit of postoperative ileus in rats. [scholars.duke.edu]

- 13. This compound for postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Alvimopan in Rat Models of Ileus: Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alvimopan in preclinical rat models of postoperative ileus (POI). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways to guide researchers in their study design and execution.

Introduction

Postoperative ileus is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. This condition can lead to patient discomfort, prolonged hospitalization, and increased healthcare costs. This compound is a peripherally acting mu-opioid receptor antagonist that has been shown to accelerate the recovery of gastrointestinal function after surgery. It selectively blocks the effects of opioids on the gut without interfering with their central analgesic effects. Rat models of POI are crucial for understanding the pathophysiology of the condition and for the preclinical evaluation of therapeutic agents like this compound.

Mechanism of Action & Signaling Pathways

This compound functions by competitively binding to mu-opioid receptors in the gastrointestinal tract.[1] This action antagonizes the inhibitory effects of both endogenous and exogenous opioids on gut motility and secretion.[1] The development of postoperative ileus is multifactorial, involving not only the effects of opioids but also a complex inflammatory cascade initiated by surgical manipulation of the intestine.[2][3][4]

Surgical trauma triggers the activation of resident macrophages in the muscularis layer of the intestine. These activated macrophages release a variety of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1). This leads to the recruitment of circulating leukocytes, including neutrophils and monocytes, into the intestinal muscularis. These infiltrating immune cells, in turn, produce inflammatory mediators like nitric oxide and prostaglandins, which impair smooth muscle contractility and contribute to the paralytic state of the gut.

This compound's primary role is to counteract the opioid-mediated component of this dysmotility. By blocking the mu-opioid receptors, this compound prevents the downstream signaling that leads to decreased peristalsis, thereby helping to restore normal gastrointestinal transit.

Below are diagrams illustrating the inflammatory cascade in postoperative ileus and the experimental workflow for evaluating this compound in a rat model.

Experimental Protocols

Rat Model of Postoperative Ileus (Intestinal Manipulation)

This protocol describes a commonly used method to induce POI in rats through standardized intestinal manipulation.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Isoflurane anesthetic

-

Sterile surgical instruments

-

Sterile saline

-

Cotton applicators

Procedure:

-

Fast the rats for 16-24 hours before surgery, with free access to water.

-

Anesthetize the rat using isoflurane.

-

Place the animal in a supine position and shave the abdomen.

-

Perform a midline laparotomy (approximately 3 cm incision).

-

Gently exteriorize the small intestine from the cecum to the ligament of Treitz.

-

Manipulate the entire length of the small intestine by gently rolling it between moist cotton applicators for a standardized duration (e.g., 10 minutes).

-

Return the intestine to the abdominal cavity.

-

Close the abdominal wall in two layers (peritoneum and skin) using sutures.

-

Allow the animal to recover on a heating pad.

This compound Administration and Measurement of Gastrointestinal Transit

This protocol is based on the study by Fukuda et al. (2006) to assess the efficacy of this compound in a rat model of POI.

Materials:

-

This compound

-

Vehicle (e.g., water or saline)

-

Morphine (optional, for opioid-exacerbated POI model)

-

Chromium-51 (⁵¹Cr) as a non-absorbable marker

-

Gavage needles

-

Gamma counter

Procedure:

-

Drug Preparation: Prepare this compound solutions in the desired vehicle at concentrations for oral gavage (e.g., for doses of 0.1, 1, and 3 mg/kg).

-

Animal Groups: Randomly assign rats to different treatment groups:

-

Sham + Vehicle

-

POI + Vehicle

-

POI + this compound (different doses)

-

(Optional) POI + Morphine + Vehicle

-

(Optional) POI + Morphine + this compound

-

-

This compound Administration: Administer this compound or vehicle by oral gavage at a specific time point relative to the surgery (e.g., 45 minutes before or immediately after).

-

Induction of POI: Perform the intestinal manipulation surgery as described in Protocol 1.

-

(Optional) Morphine Administration: If applicable, administer morphine (e.g., 1 mg/kg, subcutaneously) immediately after surgery.

-

GI Transit Marker Administration: Immediately after surgery (and morphine administration, if any), administer a single bolus of ⁵¹Cr via oral gavage.

-

Measurement of GI Transit:

-

Three hours after the administration of ⁵¹Cr, euthanize the rats.

-

Carefully dissect the gastrointestinal tract and divide it into the stomach, 10 equal segments of the small intestine, the cecum, and the colon.

-

Measure the radioactivity in each segment using a gamma counter.

-

-

Calculation of Geometric Center (GC): The GC is a quantitative measure of the distribution of the radioactive marker along the gastrointestinal tract. It is calculated using the following formula: GC = Σ (% of total radioactivity in each segment × segment number) / 100

Quantitative Data Summary

The following tables summarize the quantitative data from the study by Fukuda et al. (2006) on the effect of this compound on gastrointestinal transit in a rat model of postoperative ileus.

Table 1: Effect of Pre-operative this compound on Gastrointestinal Transit in Rats with Postoperative Ileus

| Treatment Group | Dose (mg/kg, p.o.) | Geometric Center (GC) ± SEM |

| Sham | - | 7.21 ± 0.25 |

| POI + Vehicle | - | 2.92 ± 0.17 |

| POI + this compound | 0.1 | 3.15 ± 0.28 |

| POI + this compound | 1 | 4.53 ± 0.39 |

| POI + this compound | 3 | 5.67 ± 0.41 |

*p < 0.05 compared to POI + Vehicle

Table 2: Effect of Post-operative this compound on Gastrointestinal Transit in Rats with Postoperative Ileus

| Treatment Group | Dose (mg/kg, p.o.) | Geometric Center (GC) ± SEM |

| POI + Vehicle | - | 2.92 ± 0.17 |

| POI + this compound | 3 | 3.89 ± 0.33 |

Table 3: Effect of Pre-operative this compound on Gastrointestinal Transit in Rats with Morphine-Exacerbated Postoperative Ileus

| Treatment Group | Dose (mg/kg) | Geometric Center (GC) ± SEM |

| POI + Morphine + Vehicle | 1 (s.c.) | 1.97 ± 0.11 |

| POI + Morphine + this compound | 1 (p.o.) | 3.21 ± 0.33 |

| POI + Morphine + this compound | 3 (p.o.) | 4.12 ± 0.45 |

*p < 0.05 compared to POI + Morphine + Vehicle

Conclusion

The provided protocols and data demonstrate that this compound is effective in improving delayed gastrointestinal transit in rat models of postoperative ileus, particularly when administered pre-operatively. The intestinal manipulation model in rats is a robust and reproducible method for inducing POI and evaluating the efficacy of potential therapeutic agents. These application notes serve as a valuable resource for researchers investigating the mechanisms of POI and the pharmacological effects of mu-opioid receptor antagonists.

References

- 1. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colonic postoperative inflammatory ileus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular and cellular mechanisms underlying postoperative paralytic ileus by various immune cell types [frontiersin.org]

- 4. Improved motility in the gastrointestinal tract of a postoperative ileus rat model with ilaprazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Modeling of Alvimopan's Effect on Gut Motility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as opioid-induced constipation and postoperative ileus, without compromising central analgesia.[1][2] Its mechanism of action is centered on the competitive antagonism of mu-opioid receptors in the enteric nervous system.[3][4] In vitro models are indispensable tools for elucidating the pharmacological profile of this compound and for screening novel peripherally acting mu-opioid receptor antagonists (PAMORAs). These models offer a controlled environment to study the direct effects of compounds on intestinal smooth muscle contractility and neural function, providing valuable data on potency and efficacy.

This document provides detailed application notes and protocols for two key in vitro models for studying this compound's effect on gut motility: the organ bath assay using isolated guinea pig ileum and a conceptual framework for a gut-on-a-chip microfluidic model.

This compound's Mechanism of Action

This compound selectively binds to mu-opioid receptors located on enteric neurons and smooth muscle cells within the gastrointestinal tract.[2] Opioids, such as morphine, activate these receptors, leading to a decrease in acetylcholine (B1216132) release from myenteric plexus neurons and direct inhibition of smooth muscle contractility, resulting in reduced gut motility. This compound competitively blocks these receptors, thereby reversing the inhibitory effects of opioids and restoring normal gut motility.

Data Presentation

Quantitative In Vitro Data for this compound

| In Vitro Model | Tissue/Cell Type | Parameter | Agonist | This compound Potency (pA2) | Reference |

| Organ Bath Assay | Guinea Pig Ileum | Inhibition of electrically-evoked contractions | Morphine | 9.6 - 9.7 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Organ Bath Assay with Isolated Guinea Pig Ileum

This protocol details the methodology to determine the antagonist potency (pA2) of this compound against an opioid agonist (e.g., morphine) on the contractility of isolated guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)

-

This compound

-

Morphine sulfate

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Electrical field stimulator

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Isolate a segment of the distal ileum and place it in a petri dish containing Tyrode's solution.

-

Gently flush the lumen of the ileal segment with Tyrode's solution to remove its contents.

-

Cut the segment into 2-3 cm long pieces.

-

-

Organ Bath Setup:

-

Mount the ileal segments in organ baths containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Protocol:

-

Induce submaximal contractions using electrical field stimulation (EFS) (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).

-

Once stable contractions are achieved, generate a cumulative concentration-response curve (CRC) for morphine by adding increasing concentrations of morphine to the organ bath.

-

After washing the tissue and allowing it to return to baseline, incubate a segment with a known concentration of this compound for 30 minutes.

-

In the presence of this compound, generate a second CRC for morphine.

-

Repeat this procedure with different concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of contraction inhibition by morphine in the absence and presence of different concentrations of this compound.

-

Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of morphine in the presence of this compound to the EC50 of morphine in the absence of this compound.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA2 value.

-

Gut-on-a-Chip Microfluidic Model (Conceptual Protocol)

This conceptual protocol describes how a gut-on-a-chip model could be used to study the effect of this compound on opioid-induced changes in intestinal barrier function and motility. This model offers a more physiologically relevant environment by incorporating fluid flow and co-culture of different cell types.

Materials:

-

Microfluidic gut-on-a-chip device (with two parallel channels separated by a porous membrane)

-

Human intestinal epithelial cells (e.g., Caco-2)

-

Human enteric neurons or intestinal smooth muscle cells (primary or cell lines)

-

Cell culture medium

-

Extracellular matrix proteins (e.g., collagen, Matrigel)

-

Perfusion system (syringe pumps)

-

TEER (Transepithelial Electrical Resistance) measurement system

-

Microscope with video recording capabilities

-

This compound

-

Morphine

Procedure:

-

Device Preparation and Cell Culture:

-

Coat the porous membrane of the microfluidic device with an appropriate extracellular matrix protein.

-

Seed Caco-2 cells on the apical side of the membrane and culture until a confluent monolayer is formed.

-

Seed enteric neurons or intestinal smooth muscle cells on the basal side of the membrane.

-

Establish a continuous flow of culture medium through both channels to mimic physiological shear stress.

-

-

Experimental Protocol:

-

Measure baseline TEER to assess the integrity of the epithelial barrier.

-

Record baseline peristaltic-like contractions of the cell layers (if using a device with integrated mechanical actuation).

-

Introduce morphine into the apical and/or basal channels to simulate opioid-induced gut dysmotility.

-

Monitor changes in TEER and record any decrease in contractile activity.

-

Introduce this compound at various concentrations into the channels along with morphine.

-

Continuously monitor TEER and record the restoration of contractile activity.

-

-

Data Analysis:

-

Quantify the changes in TEER values over time in response to morphine and this compound treatment.

-

Analyze video recordings to quantify the frequency and amplitude of contractions.

-

Determine the concentration-dependent effect of this compound in reversing morphine-induced gut dysmotility and barrier dysfunction.

-

Conclusion

The in vitro models described provide robust platforms for characterizing the pharmacological effects of this compound on gut motility. The organ bath assay is a classical and reliable method for determining antagonist potency, while the emerging gut-on-a-chip technology offers a more physiologically relevant system to study the complex interplay between different cell types in the gut wall. These models are crucial for the preclinical evaluation of this compound and the development of new therapies for opioid-induced bowel dysfunction.

References

- 1. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peripherally acting μ-opioid receptor antagonists as treatment options for constipation in noncancer pain patients on chronic opioid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Alvimopan in Plasma by High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details two robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantification of Alvimopan in plasma samples. These methods are crucial for pharmacokinetic studies, drug-drug interaction analysis, and bioequivalence studies.[1][2] Method 1 employs a liquid-liquid extraction (LLE) technique for sample preparation, offering high selectivity and a low limit of quantification. Method 2 utilizes a simpler protein precipitation (PPT) method, suitable for rapid sample processing. Both methods demonstrate excellent linearity, accuracy, and precision, adhering to the guidelines set by the United States Food and Drug Administration (US-FDA).[3][4]

Introduction

This compound is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery.[5] Accurate determination of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) offers a reliable and widely accessible technique for this purpose. This document provides detailed protocols for two distinct HPLC methods, enabling researchers to select the most appropriate approach based on their specific analytical needs, such as required sensitivity and sample throughput.

Method 1: Liquid-Liquid Extraction (LLE) Based HPLC Method

This method is highly sensitive and selective, making it ideal for studies requiring low detection limits.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC with UV Detector |

| Column | Altima Grace Smart C-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Detection Wavelength | Not specified, typically low UV (e.g., 220-230 nm) |

| Run Time | Approximately 10 minutes |

| Internal Standard (IS) | Aceclofenac |

Sample Preparation Protocol

-

To 0.25 mL of plasma in a centrifuge tube, add 25 µL of this compound working standard and 25 µL of the internal standard (Aceclofenac).

-

Vortex the mixture for 5 minutes.

-

Add 2.0 mL of a methanol (B129727):acetonitrile mixture (50:50, v/v).

-

Vortex again for 5 minutes.

-

Centrifuge the sample at 5000 rpm for 15 minutes at 20°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 45°C.

-

Reconstitute the residue in 0.5 mL of the mobile phase and vortex.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 50 µL onto the HPLC system.

Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Extraction Recovery | 78.71 ± 3.86% |

| Precision (%RSD) | < 2% (Intra-day and Inter-day) |

| Accuracy | Within 85-115% |

| Stability | > 95% under various conditions |

Method 2: Protein Precipitation (PPT) Based HPLC Method

This method offers a simpler and faster sample preparation protocol, suitable for higher concentration ranges.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC with UV Detector |

| Column | C-18 Eclipse Plus (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | Not specified, typically 20-50 µL |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

| Internal Standard (IS) | Not specified in the provided literature. A suitable IS should be selected during method development. |

Sample Preparation Protocol

-

To a known volume of plasma, add a three-fold volume of methanol as the precipitating solvent.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Inject the filtered sample onto the HPLC system.

Method Validation Summary

| Parameter | Result |

| Linearity Range | 25 - 150 µg/mL (25,000 - 150,000 ng/mL) |

| Correlation Coefficient (r²) | 0.999 |

| Lower Limit of Quantification (LLOQ) | 16 µg/mL (16,000 ng/mL) |

| Recovery | 99.07% |

| Precision (%RSD) | 1.5% (Intra-day) |

| Accuracy | Within acceptable limits as per ICH guidelines |

Experimental Workflow Diagrams

Caption: Workflow for this compound quantification in plasma using Liquid-Liquid Extraction.

Caption: Workflow for this compound quantification in plasma using Protein Precipitation.

Discussion

The choice between the two presented methods will depend on the specific requirements of the study.

-

Method 1 (LLE) is advantageous for studies requiring high sensitivity, such as single-dose pharmacokinetic studies where plasma concentrations are expected to be low. The lower limit of quantification of 5 ng/mL is well-suited for capturing the terminal elimination phase of the drug. Although more labor-intensive, the extraction process provides a cleaner sample extract, which can lead to improved column longevity and reduced matrix effects.

-

Method 2 (PPT) is a more straightforward and rapid technique, making it suitable for high-throughput analysis or for studies where this compound concentrations are expected to be in the µg/mL range, such as in formulation development or in vitro studies. The linearity range is significantly higher than that of the LLE method. However, protein precipitation can be less efficient at removing matrix components, which may impact the long-term performance of the analytical column.

Both methods have been validated according to regulatory standards and are demonstrated to be accurate, precise, and reliable for the quantification of this compound in plasma. Researchers should perform their own method validation to ensure the chosen method meets the specific criteria of their study.

References

- 1. internationaljournalssrg.org [internationaljournalssrg.org]

- 2. Development of newer validated HPLC method for the determination of this compound in Rat plasma [internationaljournalssrg.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alvimopan Receptor Binding Affinity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction